Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propylamine chain. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which is known for enhancing the lipophilicity and metabolic stability of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: It is investigated for its potential therapeutic effects due to its enhanced metabolic stability and lipophilicity.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted amines and phenylpropylamines. Examples are:
Fluoxetine: An antidepressant with a trifluoromethyl group attached to a phenyl ring.
Berotralstat: A drug used to treat hereditary angioedema, containing a trifluoromethyl group.
Uniqueness
Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine is unique due to its specific structural arrangement, which combines the properties of the trifluoromethyl group with the flexibility of the propylamine chain
Properties
IUPAC Name |
N-propyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N/c1-2-8-17-9-4-6-11-5-3-7-12(10-11)13(14,15)16/h3,5,7,10,17H,2,4,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQWLFHEPULJNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCCC1=CC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.